5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose
Overview
Description
Synthesis Analysis
The synthesis of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose derivatives involves key steps such as condensation, deprotection, and selective functional group transformations. For instance, the compound and its analogues were prepared by condensation of 5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-α-D-erythro-3-pentulofuranose with lithiated derivatives, followed by deprotection processes to yield various protected ribofuranoses (Lipka et al., 1996).
Molecular Structure Analysis
The molecular structure of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is characterized by its protective groups, which are strategically placed to facilitate subsequent synthetic transformations. These groups protect the reactive hydroxyl sites of the sugar molecule, making it a versatile intermediate for further chemical modifications.
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including isomerization and cycloadditions, due to its functional groups. Isomerization between 0-2′ and 0-3′ positions in ribonucleosides has been observed, influenced by solvent type and the specific nucleoside derivative involved (Olgivie & Entwistle, 1981).
Scientific Research Applications
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Pharmaceutical Research
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Synthesis of Deodorants and Antiperspirants
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Preparation of Nucleoside/Nucleotide Analogs
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HIV, Herpes, and Select Cancer Treatments
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Synthesis of Antiviral and Antitumor Compounds
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Creation of Nucleoside Analogs
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Biomedical Research
- Summary of Application : This compound is an indispensable constituent within biomedicine, profoundly influencing the synthesis of numerous pharmaceutical agents .
- Methods of Application : It is used as an intermediary compound in the synthesis process .
- Results or Outcomes : The result is the successful synthesis of various pharmaceutical agents .
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Synthesis of Antiviral Nucleoside Analogs
- Summary of Application : This compound assumes a pivotal role in the synthesis of antiviral nucleoside analogs .
- Methods of Application : It is used in the synthesis process where it helps protect certain functional groups in the nucleoside analogs during the synthesis process .
- Results or Outcomes : The result is the successful synthesis of antiviral nucleoside analogs which are often used in antiviral drug development .
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Development of Treatments for Malignant Neoplasms, Viral Afflictions, and Inflammatory Maladies
- Summary of Application : This compound is extensively utilized in the research and development of distinct pharmacological compounds precisely designed to target malignant neoplasms, viral afflictions as well as inflammatory maladies .
- Methods of Application : It is used as an intermediary compound in the synthesis process .
- Results or Outcomes : The result is the successful synthesis of various pharmacological compounds .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H3351. Precautionary measures include P260, P262, P270, P280, P302+P352, P304+P340, P305+P351+P338, P402+P404, P411, and P4221.
Future Directions
Given its significant role in the synthesis of various pharmaceutical compounds, especially antiviral nucleoside analogs, this compound is expected to continue to be a crucial constituent in the realm of compound23. Its unique chemical composition and versatility render it an essential foundation in biomedical research2.
properties
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRGSYXWAKGJM-KBIHSYGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose |
Citations
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